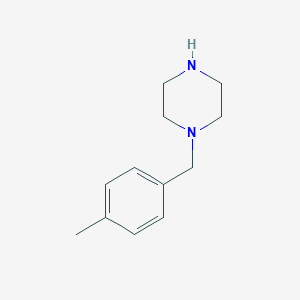

1-(4-Methylbenzyl)piperazine

Overview

Description

1-(4-Methylbenzyl)piperazine, also known as MBZP, is a stimulant drug which is a derivative of benzylpiperazine . It has been sold as an ingredient in legal recreational drugs known as “party pills” in New Zealand and other countries . It has excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity because of its chemical structure .

Synthesis Analysis

MBZP generally acts as a synthetic intermediate, such as the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .Molecular Structure Analysis

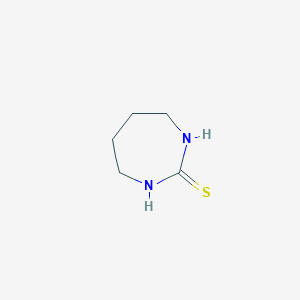

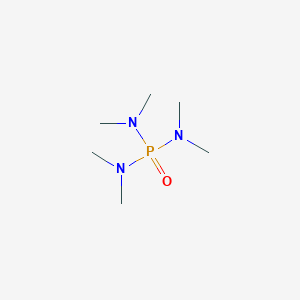

The molecular formula of 1-(4-Methylbenzyl)piperazine is C12H18N2 . It has an average mass of 190.285 Da and a monoisotopic mass of 190.147003 Da .Chemical Reactions Analysis

Although MBZP has biological properties, it generally acts as a synthetic intermediate . It is used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Methylbenzyl)piperazine is 190.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass is 190.146998583 g/mol and its monoisotopic mass is 190.146998583 g/mol . The topological polar surface area is 15.3 Ų .Scientific Research Applications

Synthesis of Antiemetic Agents

This compound is used as a precursor in the pharmaceutical industry for the synthesis of antiemetic agents, particularly in the production of Meclizine . Meclizine is an effective treatment for motion sickness, vertigo, and Meniere’s disease .

Acetylcholinesterase Inhibition

It serves as an intermediate in the synthesis of inhibitors for acetylcholinesterase (AChE), which are important for treating conditions like Alzheimer’s disease .

Butyrylcholinesterase Inhibition

Similarly, it is used in creating inhibitors for butyrylcholinesterase (BuChE), another enzyme that, when inhibited, can have therapeutic effects on neurodegenerative diseases .

Antihelminthic Activity

The compound has shown potential in antihelminthic activity, which could make it useful in treating parasitic worm infections .

Antihistaminic Properties

It exhibits antihistaminic properties, suggesting its use in allergy treatment by acting against histamine .

Anticancer Research

There is interest in its role in anticancer research due to its biological properties that may contribute to cancer treatment strategies .

Antidepressant Potential

Its structure has been associated with antidepressant activity, indicating possible applications in mental health treatment .

Antimicrobial Uses

Lastly, it has been noted for its antimicrobial activity, which could be harnessed in developing new antibiotics or treatments for bacterial infections .

Mechanism of Action

Target of Action

1-(4-Methylbenzyl)piperazine (MBZP) is a derivative of benzylpiperazine . It has been found to have excellent biological properties in anti-helminths, antihistaminic, anticancer, antidepressant, and anti-microbial activity . The nitrogen in the piperazine ring plays an important role in biological research and drug manufacturing industry .

Mode of Action

It is known that the compound forms conventional hydrogen bonds with the -nh group of the protein trp1 . Carbon hydrogen bonding is observed by the interaction of carbon atoms of the piperazine ring with GLU 146 and ASP122 . The aromatic ring of MBZP interacts with HIS 142 of the protein, and alkyl interaction takes place between LEU 135 of the protein and the -CH3 group of MBZP .

Biochemical Pathways

It has been predicted that mbzp could inhibit bacillus cereus based on its special structure . This suggests that MBZP may have an impact on the biochemical pathways related to bacterial growth and proliferation.

Pharmacokinetics

MBZP is metabolized in the liver and excreted through the kidneys It is known that mbzp is more stable than phenyl piperazines over time under all storage conditions .

Result of Action

The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .

Action Environment

The action of MBZP can be influenced by environmental factors. For example, the stability of MBZP in human blood under various storage conditions over time has been studied . All tested samples were stored at room temperature (~20°C), 4°C and -20°C for 1, 3, 6, 9 and 12 months respectively in dark sealed containers . Results revealed that MBZP was consistently more stable and still had more than 70% remaining after 12 months .

Safety and Hazards

1-(4-Methylbenzyl)piperazine causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-2-4-12(5-3-11)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAXUUAJNMDESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945847 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzyl)piperazine | |

CAS RN |

23173-57-1 | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methylbenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there any spectroscopic characterizations available for 1-(4-Methylbenzyl)piperazine?

A2: Yes, a study employed multiple spectroscopic techniques to characterize 1-(4-Methylbenzyl)piperazine. This included Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), ultraviolet-visible spectroscopy (UV), nuclear magnetic resonance spectroscopy (NMR), and nonlinear optical (NLO) studies. [] These analyses provide valuable insights into the compound's structure, vibrational modes, electronic transitions, and other molecular properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)